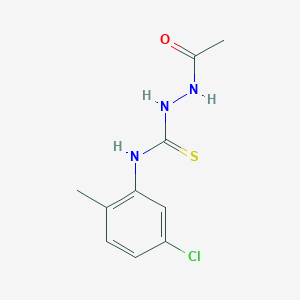![molecular formula C20H17ClN2O3S B4758449 2-chloro-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B4758449.png)
2-chloro-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)benzamide
Descripción general
Descripción
2-chloro-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)benzamide, also known as MLN4924, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential anticancer agent. The compound is a selective inhibitor of NEDD8-activating enzyme (NAE), which is involved in the activation of the ubiquitin-proteasome pathway. The inhibition of NAE by MLN4924 leads to the accumulation of NEDD8-conjugated proteins, resulting in the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Mecanismo De Acción
2-chloro-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)benzamide is a selective inhibitor of NAE, which is responsible for the activation of the ubiquitin-proteasome pathway. The inhibition of NAE by 2-chloro-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)benzamide leads to the accumulation of NEDD8-conjugated proteins, resulting in the inhibition of cell proliferation and induction of apoptosis in cancer cells. The accumulation of NEDD8-conjugated proteins also leads to the inhibition of DNA repair pathways, which enhances the sensitivity of cancer cells to DNA-damaging agents.
Biochemical and Physiological Effects:
2-chloro-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)benzamide has been shown to induce G2/M cell cycle arrest and apoptosis in cancer cells. The compound also inhibits the DNA damage response pathway, which enhances the sensitivity of cancer cells to DNA-damaging agents. In addition, 2-chloro-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)benzamide has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to support tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-chloro-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)benzamide is its selectivity for NAE, which minimizes off-target effects. The compound has also been shown to be effective in preclinical models of cancer, indicating its potential as an anticancer agent. However, one of the limitations of 2-chloro-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)benzamide is its poor solubility, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several potential future directions for the development of 2-chloro-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)benzamide as an anticancer agent. One direction is to explore the combination of 2-chloro-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)benzamide with other anticancer agents, such as chemotherapy and immunotherapy, to enhance its efficacy. Another direction is to investigate the use of 2-chloro-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)benzamide in combination with targeted therapies, such as tyrosine kinase inhibitors, to overcome drug resistance in cancer cells. Finally, the development of more potent and soluble NAE inhibitors could improve the efficacy of 2-chloro-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)benzamide and other compounds in this class.
Aplicaciones Científicas De Investigación
2-chloro-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)benzamide has been extensively studied in preclinical models of cancer, and the results have been promising. The compound has shown potent antitumor activity in a variety of cancer cell lines, including breast, prostate, lung, and colon cancer. In addition, 2-chloro-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)benzamide has been shown to enhance the activity of other anticancer agents, such as cisplatin and paclitaxel, in preclinical studies.
Propiedades
IUPAC Name |
2-chloro-N-[4-[(2-methylphenyl)sulfamoyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3S/c1-14-6-2-5-9-19(14)23-27(25,26)16-12-10-15(11-13-16)22-20(24)17-7-3-4-8-18(17)21/h2-13,23H,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDWZSRIEJZANJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[4-[(2-methylphenyl)sulfamoyl]phenyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{1-ethyl-3-[(methylamino)carbonyl]-1H-pyrazol-4-yl}-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4758366.png)
![5-[(2-butoxy-1-naphthyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4758374.png)

![ethyl 4-[(5-hydroxypentyl)amino]-7,8-dimethyl-3-quinolinecarboxylate](/img/structure/B4758388.png)
![3-cyclohexyl-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}propanamide](/img/structure/B4758396.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(2-bromo-4,6-dimethylphenoxy)acetamide](/img/structure/B4758401.png)

![2-(benzylthio)-5-imino-6-{[5-(3-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4758441.png)
![2-[(4-propylphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4758444.png)
![4-(3-chlorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B4758454.png)

![3-[(2,6-dichlorobenzyl)thio]propanohydrazide](/img/structure/B4758458.png)
![4-ethyl-N-[1-(4-ethylbenzoyl)-5-methyl-2(1H)-pyridinylidene]benzamide](/img/structure/B4758463.png)
